molecular formula C9H13NO2 B1514587 1-Acetyl-3-ethyl-4-methyl-1H-pyrrol-2(5H)-one CAS No. 61892-80-6

1-Acetyl-3-ethyl-4-methyl-1H-pyrrol-2(5H)-one

Cat. No. B1514587
CAS RN: 61892-80-6
M. Wt: 167.2 g/mol
InChI Key: WZPUHXJJUYXZBZ-UHFFFAOYSA-N
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Description

1-Acetyl-3-ethyl-4-methyl-1H-pyrrol-2(5H)-one, also known as Acetyl-EMMP, is a synthetic compound that has been gaining attention in the fields of scientific research, lab experiments, and biochemical and physiological studies. This compound has been found to have a wide range of potential applications, and its unique structure and properties make it an ideal candidate for a variety of research projects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrrole-Fused Chromanones : A study demonstrated a one-pot method for synthesizing functionalized novel pyrrole-fused chromanones, which might include derivatives of 1-Acetyl-3-ethyl-4-methyl-1H-pyrrol-2(5H)-one. These compounds were synthesized through condensation processes involving 2-hydroxybenzaldehydes and ethyl acetoacetate with isocyanides. Their structures were confirmed via analytical methods and X-ray crystallography (Ghandi et al., 2013).

  • Inhibition of Carbon Steel Corrosion : Research on 1H-pyrrole-2,5-dione derivatives, closely related to this compound, revealed their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid. These compounds showed good inhibition efficiency, which increased with concentration (Zarrouk et al., 2015).

Pharmacological and Biological Applications

  • Design of Rivastigmine Analogues : A study focused on the design of conformationally restricted analogues of Rivastigmine, an acetylcholinesterase inhibitor used for Alzheimer's disease treatment. This research involved the synthesis of compounds with structures potentially similar to this compound, aiming to develop more potent inhibitors (Bolognesi et al., 2004).

  • Antimicrobial Activity of Pyrrole Derivatives : A study synthesized novel pyrrole derivatives and evaluated their antimicrobial activities. These compounds showed significant antibacterial and antifungal activity, which can be linked to the presence of the heterocyclic pyrrole ring (Hublikar et al., 2019).

Chemical Analysis and Detection

  • Determination of Urinary δ-Aminolevulinic Acid : Research described a simple method for analyzing urinary δ-aminolevulinic acid, where 2-Methyl-3-carbethoxy-4-(3-propionic acid) pyrrole, structurally related to this compound, is used in the process. This method is crucial for monitoring lead exposure (Tomokuni & Ogata, 1972).

properties

IUPAC Name

1-acetyl-4-ethyl-3-methyl-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-4-8-6(2)5-10(7(3)11)9(8)12/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPUHXJJUYXZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70813260
Record name 1-Acetyl-3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70813260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61892-80-6
Record name 1-Acetyl-3-ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61892-80-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetyl-3-ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetyl-3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70813260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyrrol-2-one, 1-acetyl-3-ethyl-1,5-dihydro-4-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-ACETYL-3-ETHYL-1,5-DIHYDRO-4-METHYL-2H-PYRROL-2-ONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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